1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one
CAS No.: 1595826-04-2
Cat. No.: VC2745932
Molecular Formula: C10H7FO2
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1595826-04-2 |
|---|---|
| Molecular Formula | C10H7FO2 |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one |
| Standard InChI | InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 |
| Standard InChI Key | SXCMDOVKRUOWOA-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)C#C)F |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C#C)F |
Introduction
Chemical Identity and Structure
1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one belongs to the class of α,β-alkynyl ketones, featuring a carbonyl group adjacent to a carbon-carbon triple bond. The compound contains a 3-fluoro-4-methoxyphenyl substituent at the carbonyl position, creating a unique electronic environment that influences its reactivity and potential applications.
Structural Properties
The compound consists of three primary structural components:
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A terminal alkyne (prop-2-yn) moiety
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A carbonyl group
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A 3-fluoro-4-methoxyphenyl aromatic ring
The molecular formula is C₁₀H₇FO₂, with a calculated molecular weight of approximately 178.16 g/mol. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring creates an interesting electronic distribution that affects the compound's chemical behavior.
Physical and Chemical Properties
Physical Properties
While specific data for 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is limited in the literature, its properties can be estimated based on similar compounds. The physical properties of related compounds with the 3-fluoro-4-methoxyphenyl moiety suggest that this compound likely appears as a pale yellow to colorless solid at room temperature.
Spectroscopic Properties
Based on information about similar compounds, the spectroscopic characteristics of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be extrapolated as follows:
| Spectroscopic Method | Expected Features |
|---|---|
| IR Spectroscopy | Terminal alkyne C-H stretch (~3300 cm⁻¹) |
| C≡C stretch (~2100 cm⁻¹) | |
| C=O stretch (~1650-1670 cm⁻¹) | |
| C-F stretch (~1250 cm⁻¹) | |
| C-O-C stretch (~1100-1200 cm⁻¹) | |
| ¹H NMR | Terminal alkyne proton (~3.2-3.4 ppm) |
| Methoxy protons (~3.9 ppm) | |
| Aromatic protons (~7.0-8.0 ppm) | |
| ¹³C NMR | Carbonyl carbon (~177-180 ppm) |
| Alkyne carbons (~80-95 ppm) | |
| Fluorine-coupled aromatic carbons (showing splitting) | |
| Methoxy carbon (~56 ppm) |
Synthesis Methods
| Reaction Parameter | Optimal Condition |
|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd pincer complex |
| CO Pressure | 2 bar |
| Base | K₂CO₃ |
| Solvent | Propylene carbonate or toluene |
| Temperature | 100-120°C |
| Time | 5-8 hours |
The synthesis would likely proceed with high selectivity (>90%) and good yields (70-90%) under optimized conditions .
Alternative Synthetic Approach
An alternative synthesis could involve the treatment of 3-fluoro-4-methoxybenzonitrile with ethynylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone. This two-step procedure is analogous to the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-1-one from 3-fluoro-4-methoxybenzonitrile and ethylmagnesium bromide described in the literature .
Chemical Reactivity
The reactivity of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be predicted based on its functional groups:
Alkyne Functionality
The terminal alkyne moiety can participate in various reactions:
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Click chemistry (azide-alkyne cycloadditions)
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Metal-catalyzed coupling reactions
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Hydrogenation to alkenes or alkanes
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Nucleophilic additions
Carbonyl Group Reactivity
The ketone functionality adjacent to the alkyne creates an activated system that can undergo:
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Nucleophilic additions
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Aldol-type reactions
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Reduction to alcohols
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Formation of hydrazones, oximes, or other derivatives
Effect of the 3-Fluoro-4-methoxyphenyl Group
The presence of both fluoro and methoxy substituents on the aromatic ring affects the electronic properties of the compound:
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The methoxy group provides electron density through resonance
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The fluoro substituent withdraws electron density inductively
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The combination creates a unique electronic environment that influences regioselectivity in addition reactions
Related Compounds
Structural Analogs
Several related compounds appear in the literature that provide insight into the properties and applications of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one:
3-Fluoro-4-methoxyphenyl Derivatives
The 3-fluoro-4-methoxyphenyl moiety appears in various biologically active compounds, including:
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1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative)
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3-(3-Fluoro-4-methoxyphenyl)propan-1-ol
Ynone Derivatives
Related ynones with different aromatic substituents have been synthesized and characterized, including:
Table 1: Comparison of Related Ynone Derivatives
Analytical Methods
Chromatographic Analysis
For purification and analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, column chromatography using silica gel and a mixture of hexane/ethyl acetate (typically in ratios of 10:1 to 5:1) would be appropriate, similar to methods used for related ynones .
Spectroscopic Identification
Definitive identification would rely on a combination of techniques:
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NMR spectroscopy (¹H, ¹³C, and ¹⁹F)
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IR spectroscopy
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Mass spectrometry (expecting a molecular ion peak at m/z 178)
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Elemental analysis
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